molecular formula C10H8FN B2663914 2-(2-fluorophenyl)-1H-pyrrole CAS No. 912361-55-8

2-(2-fluorophenyl)-1H-pyrrole

Cat. No.: B2663914
CAS No.: 912361-55-8
M. Wt: 161.179
InChI Key: ZFKKLKZBDLEYLE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a fluorophenyl group at the second position

Scientific Research Applications

2-(2-Fluorophenyl)-1H-pyrrole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield. The reaction conditions often include:

    Reagents: 2-fluorobenzaldehyde, pyrrole, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or ethanol

    Temperature: Reflux conditions (approximately 110-120°C)

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions may introduce various functional groups onto the pyrrole ring or the fluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrrole: Similar structure but lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

    2-(2-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.

    2-(2-Bromophenyl)-1H-pyrrole:

Uniqueness

2-(2-Fluorophenyl)-1H-pyrrole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity for certain biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKLKZBDLEYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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